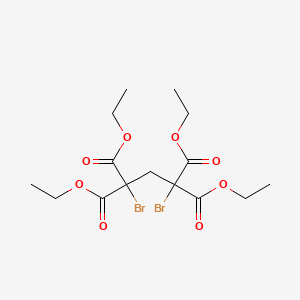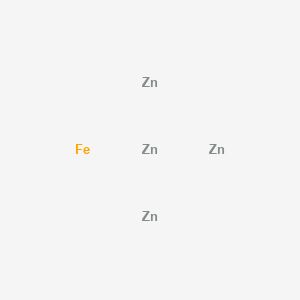
Iron;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron and zinc are two essential trace elements that play crucial roles in various biological processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division . Both elements are often studied together due to their similar dietary sources and interactions in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite (ZnFe₂O₄) nanoparticles can be prepared by high-energy wet milling of metallic zinc and iron powders with water as the raw material . Another method involves the use of flame spray pyrolysis to produce nanostructured powders of iron and zinc oxides .
Industrial Production Methods: Industrially, zinc is often produced by roasting zinc sulfide ore to form zinc oxide, which is then reduced with carbon or dissolved in sulfuric acid and subjected to electrolytic reduction . Iron is typically extracted from iron ore through a blast furnace process, where the ore is reduced by carbon in the form of coke.
Analyse Des Réactions Chimiques
Types of Reactions: Iron and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with aqueous ammonia to form zinc hydroxide, which can further dissolve in excess ammonia to form a complex ion . Iron can undergo oxidation to form iron oxides, such as Fe₂O₃ and Fe₃O₄ .
Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids, bases, and complexing agents. For example, zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas. Iron reacts with oxygen in the presence of moisture to form rust (hydrated iron(III) oxide).
Major Products Formed: Major products formed from reactions involving iron and zinc include various oxides, hydroxides, and complex ions. For example, the reaction of zinc with sulfuric acid produces zinc sulfate and hydrogen gas.
Applications De Recherche Scientifique
Iron and zinc compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of various materials. In biology and medicine, iron and zinc nanoparticles have been studied for their potential to improve plant growth and enhance the bioavailability of nutrients . Additionally, iron and zinc are used in the development of nanomedicines for targeted drug delivery and imaging .
Mécanisme D'action
The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is essential for the production of hemoglobin, which binds and transports oxygen in the blood . Zinc ions play a role in the regulation of immune function and enzyme activity by acting as cofactors for various enzymes . Both iron and zinc ions can also inhibit the growth of multidrug-resistant bacteria by interfering with their metabolic processes and biofilm formation .
Comparaison Avec Des Composés Similaires
Iron and zinc share similarities with other transition metals, such as copper and manganese, in terms of their roles in biological systems and their chemical properties . iron and zinc are unique in their specific functions and interactions. For example, iron is primarily involved in oxygen transport and storage, while zinc is crucial for enzyme function and immune response . Similar compounds include copper, which is involved in electron transport and antioxidant defense, and manganese, which is essential for bone formation and metabolism .
Conclusion
Iron and zinc are essential trace elements with diverse roles in biological systems and numerous applications in scientific research. Their unique properties and interactions make them valuable in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
73856-00-5 |
|---|---|
Formule moléculaire |
FeZn4 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
iron;zinc |
InChI |
InChI=1S/Fe.4Zn |
Clé InChI |
YNUNTDAFLDWXCN-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Zn].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


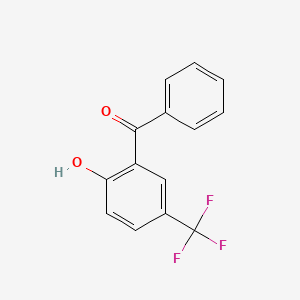
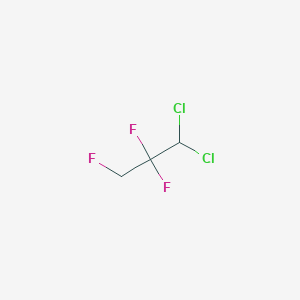
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

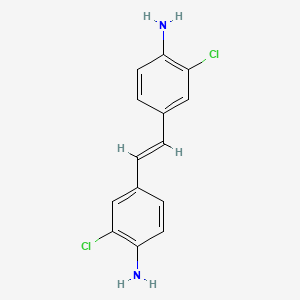
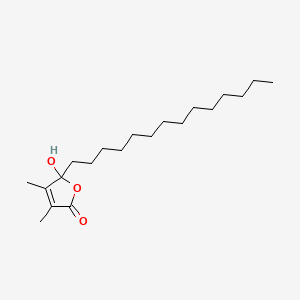
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
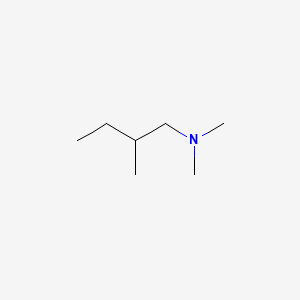
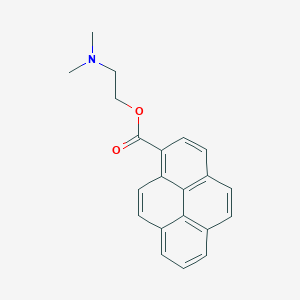
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
